molecular formula C6H12ClNO B8234168 2-Oxa-5-azaspiro[3.4]octane hydrochloride

2-Oxa-5-azaspiro[3.4]octane hydrochloride

Cat. No.: B8234168
M. Wt: 149.62 g/mol
InChI Key: GKCBIVRSNQWASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxa-5-azaspiro[3.4]octane hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Discovery Applications

  • Construction of Multifunctional Modules for Drug Discovery : New classes of thia/oxa-azaspiro[3.4]octanes, including 2-Oxa-5-azaspiro[3.4]octane hydrochloride, have been synthesized. These compounds are designed as novel, multifunctional, and structurally diverse modules for drug discovery, suggesting their potential utility in the development of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

  • Synthesis of Novel Azabicyclo Compounds : A study described the synthesis of a 2-azabicyclo[3.1.0]hexane by rearranging a spirocyclic epoxide, demonstrating the synthetic utility of such spirocyclic compounds in creating structurally complex molecules (Adamovskyi et al., 2014).

  • Electrophilic Amination of C-H-Acidic Compounds : The reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acids have been studied, showcasing the versatility of these compounds in synthetic organic chemistry (Andreae et al., 1992).

Structural and Conformational Analysis

  • NMR Spectroscopy Studies : Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, including this compound, was conducted using NMR spectroscopy. This research is vital for understanding the properties and potential applications of these compounds (Montalvo-González & Ariza-Castolo, 2012).

  • Synthesis of Spirocyclic Oxetane-Fused Compounds : Research on the synthesis of spirocyclic oxetane-fused benzimidazole illustrates the complex chemical transformations possible with spirocyclic compounds like this compound (Gurry, McArdle, & Aldabbagh, 2015).

  • Diversity-Oriented Synthesis of Azaspirocycles : The use of this compound in the diversity-oriented synthesis of azaspirocycles highlights its role in generating a range of structurally diverse and potentially biologically active compounds (Wipf, Stephenson, & Walczak, 2004).

Properties

IUPAC Name

2-oxa-5-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6(7-3-1)4-8-5-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCBIVRSNQWASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azaspiro[3.4]octane hydrochloride
Reactant of Route 2
2-Oxa-5-azaspiro[3.4]octane hydrochloride
Reactant of Route 3
2-Oxa-5-azaspiro[3.4]octane hydrochloride
Reactant of Route 4
2-Oxa-5-azaspiro[3.4]octane hydrochloride
Reactant of Route 5
2-Oxa-5-azaspiro[3.4]octane hydrochloride
Reactant of Route 6
2-Oxa-5-azaspiro[3.4]octane hydrochloride

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